6-Chloro-2-(methoxymethyl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-chloro-2-(methoxymethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O/c1-11-3-6-9-4(7)2-5(8)10-6/h2H,3H2,1H3,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOBFTOIMFEXNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=CC(=N1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1981-45-9 | |
| Record name | 6-chloro-2-(methoxymethyl)pyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Two-Step Synthesis via 4-Amino-6-chloropyrimidine Intermediate
A reliable method involves two major steps:
Step 1: Synthesis of 4-amino-6-chloropyrimidine
- React 4,6-dichloropyrimidine with ammonia or primary amines under atmospheric pressure.
- Conditions: Temperature maintained between 30–60 °C.
- Reaction monitored by HPLC to ensure residual 4,6-dichloropyrimidine is below 0.1% (peak area).
- After completion, solid-liquid separation and drying yield the intermediate 4-amino-6-chloropyrimidine.
Step 2: Alkoxylation at the 2-position
- The intermediate is then reacted with an alcohol (e.g., methanol or methoxymethyl derivatives) in the presence of an alkaline catalyst.
- Reflux conditions facilitate substitution of the chlorine at the 2-position with the methoxymethyl group.
- The reaction mixture is cooled to crystallize the product.
- Vacuum drying at approximately 60 °C yields the final compound with high purity (>99%) and good yield (~89%).
| Parameter | Details |
|---|---|
| Starting material | 4,6-Dichloropyrimidine |
| Step 1 reagent | Ammonia or primary amine |
| Step 1 conditions | 30–60 °C, atmospheric pressure |
| Step 1 monitoring | HPLC (residual <0.1%) |
| Step 2 reagent | Alcohol (methanol/methoxymethyl) |
| Step 2 catalyst | Alkaline catalyst |
| Step 2 conditions | Reflux, then cooling for crystallization |
| Final yield | ~89.4% |
| Purity (HPLC) | >99% |
This method is noted for its simplicity, environmental friendliness, low cost, and suitability for industrial scale production.
Alternative Method Using 4,6-Dichloro-2-(methylthio)pyrimidine
Another approach involves:
- Starting from 4,6-dichloro-2-(methylthio)pyrimidine.
- Stepwise substitution of the 4-position chlorine with amino groups using amines in the presence of strong bases such as sodium hexamethyldisilazide (NaHMDS).
- Subsequent oxidation of the methylthio group to sulfonyl derivatives.
- Final displacement of the 6-chlorine with (R)-2-(methoxymethyl)pyrrolidine hydrochloride or related nucleophiles under mild heating (around 50 °C).
This method includes:
- Use of solvents like tetrahydrofuran (THF) or N-methyl-2-pyrrolidone (NMP).
- Reaction times ranging from 8 to 12 hours.
- Purification by column chromatography.
| Step | Reagents/Conditions | Outcome/Yield |
|---|---|---|
| Amination at 4-position | Amine + NaHMDS in THF, 0 °C to RT, 8 h | High yield (up to 91%) |
| Oxidation of methylthio group | Oxone reagent | Sulfonyl intermediate |
| Chlorine displacement at 6-position | (R)-2-(methoxymethyl)pyrrolidine HCl + DIPEA, THF, 50 °C | Final product, moderate yield (~47%) |
This synthetic route is suitable for generating derivatives and analogs of the target compound and allows for structural modifications at multiple positions.
Analytical and Characterization Data
- Reaction progress is monitored by HPLC and TLC.
- Purity is confirmed by HPLC with residual starting material below 0.1%.
- Structural confirmation by ^1H NMR and ^13C NMR spectroscopy.
- Mass spectrometry (HRMS) confirms molecular weight and composition.
- Typical NMR chemical shifts for the final compound include signals corresponding to aromatic protons, methoxymethyl group, and amino substituents.
Summary Table of Preparation Methods
| Method No. | Starting Material | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 4,6-Dichloropyrimidine | Ammonia, Alcohol, Alkaline catalyst | 30–60 °C (amination), reflux (alkoxylation) | 89.4 | >99 | Industrially scalable, green method |
| 2 | 4,6-Dichloro-2-(methylthio)pyrimidine | Amines, NaHMDS, Oxone, DIPEA | 0 °C to RT (amination), 50 °C (chlorine displacement) | 47–91 | High | Allows derivative synthesis |
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(methoxymethyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at position 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).
Major Products Formed
Nucleophilic substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Scientific Research Applications
Chemistry
Building Block for Synthesis
This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, facilitating the development of new materials and chemicals.
Chemical Reactions
6-Chloro-2-(methoxymethyl)pyrimidin-4-amine can participate in several types of reactions:
- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines and thiols.
- Coupling Reactions: It can engage in coupling reactions, such as Suzuki–Miyaura coupling, which are essential for constructing biaryl compounds.
Biology
Antimicrobial Properties
Research has indicated that this compound exhibits potential antimicrobial activity. Studies have explored its effectiveness against various bacterial strains, suggesting its application in developing new antibiotics.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit certain cancer cell lines, making it a candidate for further research in cancer therapeutics.
Medicine
Pharmaceutical Development
this compound is utilized as a precursor in the development of pharmaceutical agents targeting a range of diseases. Its structural properties allow for modifications that can enhance efficacy and reduce side effects.
Industry
Agrochemicals
This compound plays a role in the synthesis of agrochemicals, including herbicides and pesticides. Its effectiveness in targeting specific biological pathways makes it valuable for agricultural applications.
Unique Attributes
The specific substitution pattern of this compound imparts distinct chemical and biological properties that differentiate it from related compounds.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(methoxymethyl)pyrimidin-4-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, including interactions with nucleic acids, proteins, or cell membranes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Physicochemical Properties
Key analogs differ in substituents at positions 2 and 4, impacting lipophilicity (clogP), molecular weight (MW), and electronic properties.
*Estimated clogP based on methoxymethyl’s contribution.
Key Observations:
- Bulkier Groups: Piperazino-ethoxycarbonyl derivatives (MW > 450) exhibit higher clogP (~3.5) and are tailored for receptor binding but may face bioavailability challenges .
Structure-Activity Relationship (SAR) Insights
- Position 2 :
- Methoxymethyl (–CH₂OCH₃): Balances lipophilicity and hydrogen-bonding capacity. Less potent than methylthio in A2A antagonism but may offer better solubility.
- Methylthio (–SCH₃): Superior receptor affinity due to sulfur’s electronic effects and hydrophobic interactions .
- Difluoromethyl (–CF₂H): Enhances metabolic stability, critical for in vivo efficacy .
- Position 4 : –NH₂ vs. –N-(benzyl): Benzyl substitution (e.g., in CCR4 antagonists) improves target engagement but increases MW and synthetic complexity .
Biological Activity
6-Chloro-2-(methoxymethyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structure suggests various mechanisms of action that may contribute to its therapeutic effects, including anti-cancer and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables, research findings, and case studies.
The molecular formula of this compound is C7H9ClN4O, with a molecular weight of 188.63 g/mol. Its structural features include a chloro substituent at the 6-position and a methoxymethyl group at the 2-position of the pyrimidine ring.
Research indicates that compounds similar to this compound can interact with various biological targets:
- Enzyme Inhibition : Pyrimidine derivatives often inhibit specific enzymes involved in cancer cell proliferation and inflammatory responses.
- Receptor Modulation : These compounds may act as modulators of key receptors in cellular signaling pathways, which can affect tumor growth and immune responses.
Anticancer Activity
Recent studies have demonstrated that pyrimidine derivatives exhibit significant anticancer properties. For instance, related compounds have shown potent inhibitory effects on tumor cell proliferation with IC50 values in the nanomolar range.
| Compound | IC50 (μM) | Target | Reference |
|---|---|---|---|
| This compound | TBD | Tumor Cells | |
| Compound A | 0.126 | MDA-MB-231 TNBC Cells | |
| Compound B | 0.87–12.91 | MCF-7 Cells |
Note: TBD indicates that specific IC50 values for this compound are yet to be determined.
Anti-inflammatory Effects
The anti-inflammatory potential of pyrimidine derivatives has been noted in several studies. For example, compounds derived from pyrimidines have been shown to reduce pro-inflammatory cytokines in vitro, suggesting a possible therapeutic application in inflammatory diseases.
Case Studies
- In Vivo Studies : In a study involving mice models, administration of pyrimidine derivatives resulted in significant reductions in tumor sizes compared to control groups. The study highlighted the compound's ability to modulate immune responses and inhibit angiogenesis.
- Toxicity Assessment : Safety profiles were assessed using acute toxicity tests on healthy mice. Results indicated no significant adverse effects at high doses (up to 2000 mg/kg), suggesting favorable safety margins for further development.
Q & A
Q. Assays :
- Binding Affinity : SPR or FP assays for kinase targets (e.g., Src/Abl).
- Cellular Activity : Measure IC50 in cancer cell lines (e.g., HCT-116) .
Counter-Screens : Test selectivity against off-target kinases (e.g., EGFR, VEGFR) .
Table 2: Example Screening Data
| Derivative | Kinase IC50 (nM) | clogP | Solubility (µM) |
|---|---|---|---|
| 6b | 0.22 | 2.51 | 12.4 |
| 6c | 0.45 | 3.12 | 8.7 |
Q. What crystallographic techniques resolve ambiguities in pyrimidine tautomerism?
- Method : Single-crystal X-ray diffraction (SC-XRD) at 100 K with SHELXL refinement. For this compound, data-to-parameter ratios >10 ensure accurate bond-length analysis (e.g., C-Cl = 1.74 Å, C-N = 1.34 Å) .
Data Contradiction Analysis
Q. Why do some studies report inconsistent yields in pyrimidine amination?
- Key Factors :
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
